1,2-dimethoxy-9H-thioxanthen-9-one 1,2-dimethoxy-9H-thioxanthen-9-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0824227
InChI: InChI=1S/C15H12O3S/c1-17-10-7-8-12-13(15(10)18-2)14(16)9-5-3-4-6-11(9)19-12/h3-8H,1-2H3
SMILES: COC1=C(C2=C(C=C1)SC3=CC=CC=C3C2=O)OC
Molecular Formula: C15H12O3S
Molecular Weight: 272.3 g/mol

1,2-dimethoxy-9H-thioxanthen-9-one

CAS No.:

Cat. No.: VC0824227

Molecular Formula: C15H12O3S

Molecular Weight: 272.3 g/mol

* For research use only. Not for human or veterinary use.

1,2-dimethoxy-9H-thioxanthen-9-one -

Specification

Molecular Formula C15H12O3S
Molecular Weight 272.3 g/mol
IUPAC Name 1,2-dimethoxythioxanthen-9-one
Standard InChI InChI=1S/C15H12O3S/c1-17-10-7-8-12-13(15(10)18-2)14(16)9-5-3-4-6-11(9)19-12/h3-8H,1-2H3
Standard InChI Key LZAPWMRTQFPWQE-UHFFFAOYSA-N
SMILES COC1=C(C2=C(C=C1)SC3=CC=CC=C3C2=O)OC
Canonical SMILES COC1=C(C2=C(C=C1)SC3=CC=CC=C3C2=O)OC

Introduction

Chemical Structure and Properties

1,2-Dimethoxy-9H-thioxanthen-9-one possesses a tricyclic framework with a central thioxanthene core, which consists of two benzene rings connected by a sulfur atom and a carbonyl group. The defining feature of this compound is the presence of two methoxy (-OCH₃) groups at positions 1 and 2, which significantly influences its physicochemical properties and reactivity profile.

Physical Properties

The physical properties of 1,2-dimethoxy-9H-thioxanthen-9-one are influenced by the presence of the two methoxy groups, which enhance its solubility in organic solvents compared to the mono-methoxylated analog. These methoxy groups also affect the electronic distribution within the molecule, influencing its spectroscopic properties and reactivity patterns.

Based on structural analysis and comparison with related compounds, the following properties can be inferred:

PropertyValue/Description
AppearanceYellow to pale orange crystalline solid
Molecular FormulaC₁₅H₁₂O₃S
Molecular WeightApproximately 272.32 g/mol
SolubilityEnhanced solubility in organic solvents compared to mono-methoxylated derivatives
Melting PointEstimated 180-190°C (based on similar compounds)
UV AbsorptionStrong absorption in the UV region (typically 300-380 nm)

Structural Characteristics

The presence of two methoxy groups at positions 1 and 2 creates a unique electronic environment within the molecule. These groups serve as electron-donating substituents, increasing electron density in the aromatic system. This structural feature impacts the compound's reactivity, particularly in electrophilic substitution reactions and photochemical processes.

Synthesis Methods

The synthesis of 1,2-dimethoxy-9H-thioxanthen-9-one typically involves multi-step processes starting from appropriately substituted precursors. Based on synthetic approaches for similar thioxanthone derivatives, several potential routes can be outlined.

Cyclization of Substituted Intermediates

One potential synthetic route involves the cyclization of halogenated intermediates derived from dimethoxylated precursors. This approach is analogous to the synthesis of related thioxanthone compounds where mono-methoxylated derivatives are prepared via cyclization reactions.

The synthesis would typically involve:

  • Preparation of a suitably substituted 1,2-dimethoxybenzaldehyde derivative

  • Reaction with 2-mercaptobenzoic acid under acidic conditions

  • Cyclization to form the thioxanthone core structure

  • Purification via recrystallization or chromatography

Methoxylation of Thioxanthone Core

An alternative approach could involve the direct methoxylation of a thioxanthone or mono-methoxylated thioxanthone precursor. This method would require carefully controlled reaction conditions to achieve regioselective installation of methoxy groups at the desired positions.

Chemical Reactions

The reactivity profile of 1,2-dimethoxy-9H-thioxanthen-9-one is influenced by the presence of the two methoxy groups, which modify the electronic properties of the thioxanthene core. Several key reaction types are particularly relevant for this compound.

Demethylation Reactions

Similar to other methoxy-substituted aromatics, 1,2-dimethoxy-9H-thioxanthen-9-one can undergo demethylation reactions under appropriate conditions. By analogy with the mono-methoxylated derivative, treatment with concentrated hydrobromic acid in glacial acetic acid would likely result in the formation of the corresponding hydroxy derivatives.

The expected reaction would involve:

  • Reactants: 1,2-dimethoxy-9H-thioxanthen-9-one, concentrated hydrobromic acid, and glacial acetic acid

  • Conditions: Reflux for several hours with constant stirring

  • Products: Potential formation of 1-hydroxy-2-methoxy or 1,2-dihydroxy derivatives, depending on reaction conditions and duration

Photochemical Reactions

Biological Activity and Applications

Application AreaPotential RoleMechanism
Photodynamic TherapyPhotosensitizerGeneration of reactive oxygen species upon light activation
Cancer TreatmentAntitumor AgentInteraction with cellular components and signaling pathways
Drug DeliveryPhotoresponsive ElementLight-triggered release of therapeutic agents
BiosensingRedox-Active LabelElectrochemical detection of biomolecules

Comparison with Similar Compounds

The structural and functional properties of 1,2-dimethoxy-9H-thioxanthen-9-one can be better understood through comparison with related thioxanthone derivatives.

Structural Comparisons

The following table provides a comparative analysis of 1,2-dimethoxy-9H-thioxanthen-9-one with structurally related compounds:

CompoundStructure TypeDistinguishing FeaturesComparative Properties
1,2-Dimethoxy-9H-thioxanthen-9-oneThioxantheneTwo methoxy groups at positions 1 and 2Enhanced solubility; modified electronic properties
2-Methoxy-9H-thioxanthen-9-oneThioxantheneOne methoxy group at position 2Lower solubility compared to dimethoxy derivative
9H-Thioxanthen-9-oneThioxantheneNo methoxy groupsBase structure; different photophysical properties
10-HydroxythioxanthenoneThioxanthene derivativeHydroxy group at position 10Different reactivity profile and hydrogen bonding capacity
2-(4-Diphenylamino)-thioxanthenoneThioxanthene derivativeDiphenylamino groupModified electronic and photophysical properties

Functional Comparisons

The presence of two methoxy groups in 1,2-dimethoxy-9H-thioxanthen-9-one is expected to result in distinct functional characteristics compared to related compounds:

  • Enhanced solubility in organic solvents due to the increased polarity contributed by the two methoxy groups

  • Modified absorption spectrum due to the altered electronic distribution in the aromatic system

  • Different reactivity patterns in both thermal and photochemical reactions

  • Potentially altered biological activity profile, influencing its interaction with cellular targets

Analytical Characterization

The structural characterization of 1,2-dimethoxy-9H-thioxanthen-9-one typically involves multiple analytical techniques to confirm its identity and purity.

Spectroscopic Analysis

Several spectroscopic methods are particularly valuable for characterizing this compound:

  • NMR Spectroscopy: Expected to show characteristic signals for the two methoxy groups (typically around δ 3.8-4.0 ppm) and distinct patterns for the aromatic protons reflecting the asymmetric substitution pattern

  • Mass Spectrometry: Would display a molecular ion peak corresponding to its molecular weight (approximately 272 m/z), with fragmentation patterns showing loss of methoxy groups

  • Infrared Spectroscopy: Expected to show characteristic absorption bands for C-O stretching (around 1250-1100 cm⁻¹) and C=O stretching (around 1650 cm⁻¹)

  • UV-Visible Spectroscopy: Likely to exhibit strong absorption bands in the UV region, influenced by the presence of the two methoxy groups

Chromatographic Methods

Purification and analysis of 1,2-dimethoxy-9H-thioxanthen-9-one can be accomplished using various chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): Using C18 columns with acetonitrile/water gradient systems

  • Thin-Layer Chromatography (TLC): Utilizing silica gel plates with appropriate solvent systems for monitoring reaction progress and purity assessment

Research Opportunities and Future Directions

The unique structural features of 1,2-dimethoxy-9H-thioxanthen-9-one open several avenues for future research:

Structure-Activity Relationship Studies

Comparative studies examining the biological activities of various methoxy-substituted thioxanthones could provide valuable insights into the role of substituent positioning and number in determining efficacy and mechanism of action.

Photochemical Applications

Further investigation into the photophysical properties of 1,2-dimethoxy-9H-thioxanthen-9-one could reveal novel applications in areas such as:

  • Photocatalysis for organic synthesis

  • Photoinitiators for specialized polymerization reactions

  • Photodynamic therapy agents with enhanced tissue penetration properties

Synthetic Methodology Development

Development of efficient, regioselective methods for the synthesis of 1,2-dimethoxy-9H-thioxanthen-9-one could advance the broader field of heterocyclic chemistry and enable the preparation of novel thioxanthone derivatives with tailored properties.

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